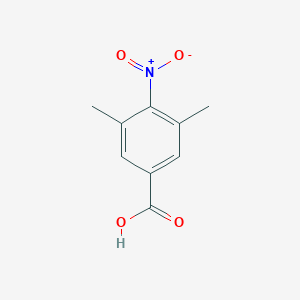

3,5-Dimethyl-4-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAVFNOGEPCOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290267 | |

| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-38-3 | |

| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrobenzoic Acid

CAS Number: 3095-38-3

Introduction: A Versatile Building Block in Synthetic Chemistry

3,5-Dimethyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1][2] Its structural features—a benzoic acid moiety for derivatization, a nitro group that can be a versatile synthetic handle, and two methyl groups influencing its electronic properties and steric hindrance—make it a compound of interest for researchers in medicinal chemistry, agrochemicals, and dye manufacturing.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery and development, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3095-38-3 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 221-223 °C | [3] |

| Boiling Point | 356.5 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Insoluble in water. | [3] |

| Appearance | Crystalline powder | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the oxidation of the corresponding substituted xylene, 4-nitro-m-xylene (also known as 3,5-dimethylnitrobenzene). While various oxidizing agents can be employed for the conversion of a methyl group to a carboxylic acid, potassium permanganate (KMnO₄) in a controlled reaction environment is a common and effective method.[5][6] The presence of a phase transfer catalyst can be beneficial in reactions involving permanganate to improve the interaction between the aqueous oxidant and the organic substrate.[3]

Experimental Protocol: Oxidation of 4-nitro-m-xylene

This protocol is based on established principles of benzylic oxidation using potassium permanganate.[5][6]

Materials:

-

4-nitro-m-xylene (3,5-dimethylnitrobenzene)

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst

-

Sodium hydroxide (NaOH) or other suitable base

-

Hydrochloric acid (HCl)

-

Distilled water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-m-xylene and water. If using a phase transfer catalyst, add tetrabutylammonium bromide.

-

Basification: Make the solution slightly alkaline by adding a dilute solution of sodium hydroxide. A slightly alkaline medium is generally more favorable for permanganate oxidations of substituted toluenes than a neutral or strongly alkaline one.[7]

-

Addition of Oxidant: While stirring the mixture, gradually add potassium permanganate in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reflux: Once the addition of potassium permanganate is complete, heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂). This step may take several hours.[5]

-

Quenching and Filtration: After the reaction is complete (as indicated by the absence of the permanganate color), cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

-

Acidification: Combine the filtrate and the washings. While stirring, carefully acidify the solution with hydrochloric acid until the pH is acidic (pH 2-3). This compound will precipitate out of the solution as a solid.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product in a vacuum oven to obtain pure this compound.

Causality Behind Experimental Choices:

-

Slightly Alkaline Conditions: The use of a slightly alkaline medium enhances the oxidizing power of potassium permanganate while minimizing side reactions that can occur under strongly acidic or basic conditions.[7]

-

Gradual Addition of KMnO₄: This is crucial to control the exothermic nature of the oxidation reaction and prevent a runaway reaction.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring the complete conversion of the starting material.

-

Acidification: this compound is soluble in its carboxylate salt form in alkaline solution. Acidification protonates the carboxylate, rendering the acid insoluble in the aqueous medium and allowing for its isolation.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a wide range of biological activities.[8][9] The nitro group can act as a pharmacophore or a versatile synthetic handle for further molecular modifications.[9][10]

As a Synthetic Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The carboxylic acid group can be readily converted to esters, amides, and other functional groups, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. This amine can then be further derivatized to introduce diverse functionalities.

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural analog, 3-methyl-4-nitrobenzoic acid, is a known intermediate in the synthesis of the antihypertensive drug telmisartan and some treatments for AIDS.[11][12] This suggests the potential for this compound to be used in the synthesis of novel bioactive compounds.

Potential Biological Activity

There is some indication that this compound itself may possess biological activity. One supplier reports that it has been shown to inhibit the growth of Salmonella Typhimurium in vitro.[2] The proposed mechanism involves its metabolism to nitrite or nitrate ions or the formation of superoxide anion radicals, which are known to have antibacterial effects.[2] However, this claim requires further validation through peer-reviewed scientific studies.

Furthermore, studies on derivatives of the similar 3-methyl-4-nitrobenzoic acid have demonstrated antifungal activity against various Candida species.[13] This suggests that derivatives of this compound could be a promising area for the development of new antifungal agents. The broader class of nitrobenzoic acids and their derivatives are known to exhibit a range of biological activities, including antitubercular properties.[4]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with the CAS number 3095-38-3, is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis from 4-nitro-m-xylene and the reactivity of its functional groups make it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and dyes. While its direct biological activities are not yet extensively documented in peer-reviewed literature, the known activities of structurally similar compounds and their derivatives suggest that it holds significant potential for future research in drug discovery. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

- JP2001011026A - Method for producing 3-methyl-4-nitrobenzoic acid - Google Patents. (n.d.).

- PubChem. (n.d.). This compound.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.).

- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC. (2014, February 14).

- A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1 - Zenodo. (n.d.).

- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents. (n.d.).

- Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid.

- Sciencemadness Discussion Board. (2020, December 23). Nitrotoluene oxidation.

- ResearchGate. (2025, August 6). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.

- A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2025, August 9).

- ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.

- THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS - UBC Library Open Collections. (1972, December 18).

- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.).

- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

- 1. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3095-38-3 | FD71039 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 5. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 11. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 12. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

3,5-Dimethyl-4-nitrobenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 3095-38-3) is a substituted aromatic carboxylic acid that serves as a highly versatile intermediate in various fields of chemical synthesis. Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] The molecule's unique structural arrangement, featuring a benzoic acid core flanked by two methyl groups ortho to a nitro group, imparts a distinct set of chemical properties and reactivity patterns. This steric and electronic configuration is central to its function as a molecular building block.

This guide provides a comprehensive technical overview of the chemical and physical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and safe handling. The content is structured to provide not just data, but the causal reasoning behind the compound's behavior, empowering researchers to leverage its properties effectively in their synthetic strategies.

Part 1: Physicochemical and Structural Properties

The physical characteristics of a compound are foundational to its application in experimental work, dictating everything from solvent choice to storage conditions. The properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3095-38-3 | [3][4][5] |

| Molecular Formula | C₉H₉NO₄ | [4][5] |

| Molecular Weight | 195.17 g/mol | [4][5] |

| Melting Point | 221-224 °C | [1][3][6] |

| Boiling Point | 356.5 °C (at 760 mmHg) | [1][3] |

| Density | 1.333 g/cm³ (Predicted) | [1][3] |

| pKa | 3.56 ± 0.10 (Predicted) | [1][3] |

| Water Solubility | Insoluble | [1][2][3] |

| Appearance | Off-white to yellow powder | [7] |

| Storage | 2-8 °C, in a dry, well-ventilated place | [1][3] |

Structural Analysis: The Impact of Steric Hindrance

A key feature dictating the reactivity of this compound is the steric strain imposed by the two methyl groups at the C3 and C5 positions, which are ortho to the C4 nitro group. In analogous compounds like 3,5-dimethyl-4-nitrophenol, this steric hindrance forces the nitro group to rotate out of the plane of the benzene ring.[8] This rotation significantly diminishes the group's ability to withdraw electron density via resonance (the -R effect), a phenomenon that requires planarity with the aromatic system.[8]

Consequently, the electronic influence of the nitro group on the aromatic ring is dominated by its inductive electron-withdrawing effect (the -I effect). This nuanced electronic profile is a critical consideration for predicting reaction outcomes and understanding the compound's acidity and spectral characteristics.

Caption: Steric hindrance and its electronic consequences.

Part 2: Synthesis and Purification

Synthesis via Oxidation of 4-Nitro-m-xylene

The most direct and industrially relevant synthesis of this compound involves the selective oxidation of one methyl group of a suitable precursor, 4-nitro-m-xylene (1,3-dimethyl-4-nitrobenzene). Strong oxidizing agents are required for this transformation. A reported method utilizes chromium(VI) oxide in acetic acid, achieving a high yield.[1] The causality for this choice lies in the potent oxidizing power of Cr(VI) under acidic conditions, which is capable of converting an aromatic methyl group to a carboxylic acid.

Experimental Protocol: Synthesis

-

Self-Validation: The success of the reaction is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product's identity and purity are confirmed by melting point analysis and spectroscopic methods (IR, NMR) as described in Part 3.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge 4-nitro-m-xylene and glacial acetic acid.

-

Reagent Addition: While stirring, slowly add a solution of chromium(VI) oxide in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid via the dropping funnel. Maintain the temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it onto ice water. The crude product will precipitate.

-

Quenching: Cautiously add a saturated solution of sodium bisulfite to quench any excess Cr(VI) oxidant until the solution color changes from orange/brown to green.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, essential for confirming its identity and assessing its purity post-synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands. Actual spectral data is available in public databases for comparison.[5]

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a very broad signal due to hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively.

-

~2950 cm⁻¹: C-H stretches of the methyl groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

~13.5 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.

-

~7.8 ppm (singlet, 2H): The two equivalent aromatic protons at the C2 and C6 positions. Their equivalence is a direct consequence of the molecule's symmetry.

-

~2.4 ppm (singlet, 6H): The six equivalent protons of the two methyl groups at the C3 and C5 positions.

-

~167 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~150 ppm: Aromatic carbon attached to the nitro group (C4).

-

~138 ppm: Aromatic carbons attached to the methyl groups (C3, C5).

-

~132 ppm: Aromatic carbon attached to the carboxylic acid group (C1).

-

~125 ppm: Aromatic carbons bearing protons (C2, C6).

-

~19 ppm: Methyl group carbons (-CH₃).

-

Preparation: Accurately weigh 5-10 mg of dry this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Acquisition: Utilize a standard one-pulse sequence for ¹H NMR and a proton-decoupled pulse sequence for ¹³C NMR. The number of scans should be sufficient to achieve a high signal-to-noise ratio.

-

Referencing: Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 195, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see characteristic fragments corresponding to the loss of key functional groups:

-

m/z = 178: Loss of -OH (M - 17)

-

m/z = 150: Loss of -COOH (M - 45)

-

m/z = 149: Loss of -NO₂ (M - 46)

-

Part 4: Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, allowing for its elaboration into other functional groups.

-

Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂) followed by reaction with an amine produces an amide.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol, (3,5-dimethyl-4-nitrophenyl)methanol.

Reactions of the Nitro Group

The nitro group is a versatile functional handle, most valued for its ability to be reduced to a primary amine.

-

Reduction to Amine: This is a cornerstone transformation in pharmaceutical synthesis. Standard conditions include catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acid (e.g., Sn or Fe in HCl). The product, 4-amino-3,5-dimethylbenzoic acid, is a valuable bifunctional building block containing both an amine and a carboxylic acid.

Caption: Key synthetic transformations of the title compound.

Application as a Pharmaceutical Intermediate

While not an active pharmaceutical ingredient (API) itself, this compound is a quintessential example of a "building block" used to construct more complex APIs. Its utility can be contextualized by comparing it to structurally similar compounds. For instance, the related molecule 3-Methyl-4-nitrobenzoic acid is a crucial intermediate in the industrial synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[10] The synthetic steps often involve reduction of the nitro group to an amine, followed by coupling reactions to build the final API scaffold. This precedent highlights the strategic importance of nitrobenzoic acid derivatives in drug development pipelines. Furthermore, some studies have indicated that the compound itself possesses in vitro antibacterial properties, suggesting potential avenues for further investigation.[4]

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable when working with any chemical reagent.

Table 2: Hazard Identification and Safety

| Hazard Type | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed (H302).[5][11] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[11] |

| Irritation | Causes serious eye irritation (H319). Causes skin and respiratory irritation.[1][11][12] | Wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[13] |

| Incompatibilities | Reacts with strong oxidizing agents and strong bases.[13] | Store away from incompatible materials. |

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its value is rooted in a unique combination of steric and electronic properties that govern its reactivity. A thorough understanding of its synthesis, spectroscopic fingerprint, and the differential reactivity of its functional groups allows researchers and drug development professionals to design robust and efficient synthetic routes toward complex molecular targets. By following rigorous characterization and safety protocols, this versatile intermediate can be reliably employed to advance research and development in the chemical and pharmaceutical sciences.

References

- This compound|3095-38-3 - LookChem. LookChem.

- This compound | C9H9NO4 | CID 249413 - PubChem. National Center for Biotechnology Information.

- 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. National Center for Biotechnology Information.

- Synthesis of 3-methyl-5-nitrobenzoic acid - PrepChem.com. PrepChem.

- This compound - Stenutz. Stenutz.

- The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? - Chemistry Stack Exchange. Chemistry Stack Exchange.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 3095-38-3 [chemicalbook.com]

- 3. This compound CAS#: 3095-38-3 [m.chemicalbook.com]

- 4. This compound | 3095-38-3 | FD71039 [biosynth.com]

- 5. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

- 13. fishersci.com [fishersci.com]

3,5-Dimethyl-4-nitrobenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMNA) is a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its molecular architecture, characterized by a benzoic acid core with two methyl groups positioned ortho to a nitro group, creates a unique electronic and steric environment. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. A central focus is the principle of "Steric Inhibition of Resonance," a phenomenon where the flanking methyl groups force the nitro group out of the benzene ring's plane, profoundly altering the molecule's electronic character and reactivity. This guide serves as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in organic synthesis and drug discovery.

Introduction to Substituted Nitrobenzoic Acids

Nitrobenzoic acids are a class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] The presence of both an electron-withdrawing nitro group (-NO₂) and a carboxylic acid group (-COOH) on a benzene ring imparts a dual reactivity profile. The specific placement of additional substituents, such as the methyl groups in this compound (CAS No: 3095-38-3), allows for fine-tuning of the molecule's properties, including acidity, solubility, and biological activity.[3][4] Understanding the interplay of these functional groups is paramount for leveraging this molecule as a strategic building block in complex molecular design. For instance, the related compound 3-methyl-4-nitrobenzoic acid is a critical intermediate in the synthesis of Telmisartan, a widely used antihypertensive drug, highlighting the pharmaceutical relevance of this structural class.[5]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the spatial arrangement of its substituents, which dictates its physical and chemical behavior.

Structural Analysis: Steric Inhibition of Resonance

The two methyl groups at the C3 and C5 positions are located directly adjacent (ortho) to the nitro group at C4. This proximity creates significant steric hindrance, a repulsive interaction between the electron clouds of these groups. To alleviate this strain, the nitro group is forced to twist out of the plane of the benzene ring.[6][7]

This rotation has a critical electronic consequence known as Steric Inhibition of Resonance. Effective resonance delocalization of the nitro group's electrons with the aromatic π-system requires the p-orbitals of the nitro group and the ring to be aligned. By forcing the nitro group out of plane, the methyl groups disrupt this alignment, diminishing the powerful electron-withdrawing resonance effect (-R effect) of the nitro group.[7] While the inductive electron-withdrawing effect (-I effect) remains, the attenuation of the resonance effect makes the aromatic ring less electron-deficient than would be expected for a typical para-nitro substituted benzoic acid. This has profound implications for the molecule's acidity and reactivity.

Caption: Steric hindrance from ortho methyl groups inhibits resonance.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 3095-38-3 | [4][8] |

| Molecular Formula | C₉H₉NO₄ | [4][8] |

| Molecular Weight | 195.17 g/mol | [4][8] |

| IUPAC Name | This compound | [4] |

| Melting Point | 221-224 °C | [1][9][10] |

| Boiling Point | 356.5 °C at 760 mmHg (Predicted) | [1][9] |

| pKa | 3.56 ± 0.10 (Predicted) | [1] |

| Solubility | Insoluble in water | [1][2] |

| Appearance | White to cream or pale yellow crystalline powder | [11] |

| SMILES | CC1=CC(=CC(=C1[O-])C)C(=O)O | [4][8] |

Synthesis and Purification

As a specialized intermediate, this compound is typically prepared through the oxidation of a suitable precursor. The choice of starting material and oxidant is critical for achieving high yield and purity.

Retrosynthetic Approach

A logical retrosynthetic disconnection points to the oxidation of one methyl group of 3,4,5-trimethylnitrobenzene or the nitration of 3,5-dimethylbenzoic acid. The former is often more practical, as selective oxidation of one methyl group can be achieved under controlled conditions.

Caption: Retrosynthetic analysis via methyl group oxidation.

Experimental Protocol: Oxidation of 3,4,5-Trimethylnitrobenzene

This protocol describes a robust method for the synthesis of the title compound using potassium permanganate (KMnO₄), a strong and reliable oxidizing agent for converting benzylic methyl groups to carboxylic acids. The procedure is adapted from established methods for similar transformations.[12]

Materials:

-

3,4,5-Trimethylnitrobenzene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Deionized water

-

Sodium metabisulfite

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Celite or a similar filter aid

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 3,4,5-trimethylnitrobenzene (1 equivalent), pyridine (approx. 13 mL per gram of starting material), and water (approx. 8 mL per gram of starting material).

-

Heating: Heat the stirred mixture to 80-85 °C.

-

Oxidant Addition: Add KMnO₄ (2 equivalents) portion-wise over approximately 1 hour, ensuring the reaction temperature does not exceed 95 °C. The causality here is crucial: portion-wise addition prevents a dangerous exotherm and allows for controlled oxidation.

-

Reaction Monitoring: Maintain the temperature at 85-90 °C for 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Filtration: Cool the reaction mixture slightly and filter the hot solution through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Decolorization: Combine the filtrates and decolorize the solution by adding a few drops of a saturated sodium metabisulfite solution until the pink/purple color disappears.

-

Solvent Removal & Extraction: Evaporate the solvents under reduced pressure. Dissolve the resulting residue in water and perform a liquid-liquid extraction with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.

-

Acidification & Product Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Carefully acidify with concentrated HCl to a pH of ~2. The desired product, this compound, will precipitate as a solid.

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.[12]

Self-Validation: The identity and purity of the synthesized product must be confirmed by measuring its melting point and comparing it to the literature value (221-224 °C) and by the spectroscopic methods detailed in the following section.[1][10]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1345-1385 cm⁻¹).

-

C-H Stretch (Aromatic/Alkyl): Bands around 2850-3100 cm⁻¹.

The availability of reference FTIR spectra confirms these assignments.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: A singlet corresponding to the two equivalent protons at C2 and C6. Its chemical shift will be influenced by the adjacent carboxylic acid and methyl groups.

-

Methyl Protons: A singlet integrating to six protons, corresponding to the two equivalent methyl groups at C3 and C5.

-

Carboxylic Acid Proton: A broad singlet at the downfield end of the spectrum (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will reflect the molecular symmetry.

-

Carbonyl Carbon: A signal in the 165-175 ppm range.

-

Aromatic Carbons: Four distinct signals are expected: C1 (ipso-COOH), C2/C6, C3/C5, and C4 (ipso-NO₂).

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₉H₉NO₄ (195.0532 Da).[4]

Reactivity and Mechanistic Considerations

The molecule's unique structure governs its chemical reactivity, making it a versatile synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, such as:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.[13]

-

Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine produces an amide.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary alcohol.

Reactions of the Nitro Group

The nitro group is a key functional handle for further molecular elaboration.

-

Reduction to an Amine: The most common and synthetically valuable reaction is the reduction of the nitro group to an amine (-NH₂). This can be achieved using various reagents, such as:

-

Catalytic hydrogenation (H₂, Pd/C)

-

Metals in acid (e.g., Sn/HCl, Fe/HCl)

-

Sodium dithionite (Na₂S₂O₄)

-

The resulting 4-amino-3,5-dimethylbenzoic acid is a valuable building block for synthesizing heterocycles and other complex molecules, particularly in the development of bioactive compounds.

Applications in Research and Drug Development

While not a drug itself, this compound is an important raw material and intermediate.[2][3]

-

Synthetic Intermediate: Its primary role is as a precursor in multi-step syntheses in the pharmaceutical, agrochemical, and dye industries.[1][3]

-

Fragment-Based Drug Discovery: The rigid, substituted benzene core can be used as a scaffold or fragment in the design of new therapeutic agents. The functional groups provide handles for combinatorial library synthesis.

-

Potential Biological Activity: While specific data is limited, the general class of nitroaromatic compounds is known to exhibit a range of biological effects, including antibacterial properties.[8][14] The steric and electronic properties of this specific molecule could be exploited to design selective enzyme inhibitors or other bioactive agents.

Conclusion

This compound is more than a simple substituted aromatic. Its structure provides a textbook example of how steric hindrance can fundamentally alter electronic effects, a principle known as Steric Inhibition of Resonance. This phenomenon, driven by the ortho-methyl groups, modulates the reactivity of the entire molecule. For the medicinal and synthetic chemist, this compound is a versatile intermediate, offering three distinct functional points—the carboxylic acid, the nitro group, and the aromatic ring—for strategic chemical modification. A thorough understanding of its structure and reactivity, as detailed in this guide, is essential for its effective application in the synthesis of novel and complex molecular targets.

References

- This compound | 3095-38-3 | FD71039. Biosynth. URL: https://www.biosynth.com/p/FD71039/3-5-dimethyl-4-nitrobenzoic-acid

- This compound|3095-38-3. LookChem. URL: https://www.lookchem.com/3-5-DIMETHYL-4-NITROBENZOIC-ACID/

- This compound | 3095-38-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6758405.htm

- This compound CAS#: 3095-38-3. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6758405_EN.htm

- This compound | C9H9NO4 | CID 249413. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/249413

- Synthesis of 3-methyl-5-nitrobenzoic acid. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-3-methyl-5-nitrobenzoic-acid

- The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-3-methyl-4-nitrobenzoic-acid-in-modern-pharmaceutical-synthesis-95785369.html

- This compound. Stenutz. URL: https://www.stenutz.eu/chem/solv216-en.php

- 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138466

- This compound, 97%. Fisher Scientific. URL: https://www.fishersci.com/shop/products/3-5-dimethyl-4-nitrobenzoic-acid-97/AAH5302806

- Preparation method of 3-methyl-4-nitrobenzoic acid. Patsnap. URL: https://www.patsnap.

- This compound, 97% 1 g. Thermo Scientific Chemicals. URL: https://www.thermofisher.

- Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. ResearchGate. URL: https://www.researchgate.net/figure/Fig-S3-IR-spectrum-for-3-5-dinitrobenzoic-acid_fig3_273138887

- Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. CDC Stacks. URL: https://stacks.cdc.gov/view/cdc/43891/cdc_43891_DS1.pdf

- A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Professionals. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-analysis-of-3-5-dimethyl-4-nitrophenol-and-2-6-dimethyl-4-nitrophenol-for-researchers-and-drug-development-profess

- Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol. Benchchem. URL: https://www.benchchem.com/blog/acidity-showdown-3-5-dimethyl-4-nitrophenol-vs-3-methyl-4-nitrophenol

- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol? Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/28552/why-should-2-6-dimethyl-4-nitrophenol-be-more-acidic-than-3-5-dimethyl-4-nitrophe

- This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643190

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. URL: https://www.mdpi.com/1420-3049/25/21/5210

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 3095-38-3 [chemicalbook.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. This compound | 3095-38-3 | FD71039 [biosynth.com]

- 9. This compound CAS#: 3095-38-3 [m.chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. prepchem.com [prepchem.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrobenzoic acid is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and other specialty chemicals. Its structure, featuring a carboxylic acid and a nitro group on a substituted benzene ring, makes it a versatile building block for introducing specific functionalities into more complex molecules. This guide provides a detailed exploration of the primary synthesis pathway for this compound, grounded in established chemical principles and supported by practical, field-proven insights. Additionally, alternative synthetic strategies are discussed to provide a comprehensive overview for researchers.

Primary Synthesis Pathway: Nitration of 3,5-Dimethylbenzoic Acid

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid. This pathway involves the nitration of the aromatic ring, a fundamental reaction in organic chemistry.

Mechanistic Insight

The nitration of 3,5-dimethylbenzoic acid proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and the formation of the highly electrophilic nitronium ion.

The directing effects of the substituents on the benzene ring are crucial for the regioselectivity of this reaction. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. In this specific case, the position para to one methyl group and ortho to the other (the C4 position) is sterically accessible and electronically activated, making it the primary site of nitration.

dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Primary Synthesis Pathway of this compound", fontsize=12, fontcolor="#202124"];

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

3,5-Dimethylbenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Beakers

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

Preparation of the Cooling Bath: Prepare an ice-salt bath to maintain a low reaction temperature.

-

Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the acid to below 5°C using the ice bath. Slowly add 3,5-dimethylbenzoic acid to the cooled sulfuric acid while stirring. Continue to stir until all the solid has dissolved, ensuring the temperature remains in the 0-5°C range.[1]

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture to the solution of 3,5-dimethylbenzoic acid using a dropping funnel. The addition rate should be controlled to maintain the reaction temperature between 0-5°C.[1] Nitration reactions are highly exothermic, and careful temperature control is crucial to prevent over-nitration and other side reactions.[1]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time (typically 1-2 hours) to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Alternative Synthesis Pathways

Oxidation of a Nitrated Precursor

An alternative strategy involves the oxidation of a pre-nitrated starting material, such as 3,5-dimethyl-4-nitrotoluene. This approach reverses the order of functional group introduction.

dot digraph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Alternative Synthesis via Oxidation", fontsize=12, fontcolor="#202124"];

The oxidation of a methyl group to a carboxylic acid can be achieved using various strong oxidizing agents. The choice of oxidant and reaction conditions is critical to achieve high yields and avoid degradation of the nitro group or the aromatic ring.

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Aqueous basic or neutral solution, heat | Readily available, effective | Can be difficult to control, produces MnO₂ waste |

| Nitric Acid (HNO₃) | Dilute or concentrated, high temperature and pressure | Can be cost-effective | Harsh conditions, potential for side reactions, safety concerns |

| Chromium Trioxide (CrO₃) | Acetic acid/acetic anhydride | High yields often achievable | Highly toxic and carcinogenic, significant waste disposal issues |

The synthesis of the starting material, 3,5-dimethyl-4-nitrotoluene, would typically involve the nitration of 3,5-dimethyltoluene.

Expertise & Experience: Causality Behind Experimental Choices

-

Strict Temperature Control in Nitration: The insistence on maintaining a 0-5°C temperature range during the nitration of 3,5-dimethylbenzoic acid is not merely a suggestion but a critical parameter for success.[1] The exothermic nature of the reaction can lead to a rapid temperature increase, which can result in the formation of dinitrated byproducts or oxidative degradation of the starting material.[1] By keeping the temperature low, the reaction is kinetically controlled, favoring the desired mono-nitration at the most activated position.

-

Order of Reagent Addition: The slow, portion-wise addition of the nitrating mixture to the dissolved substrate is a key safety and selectivity measure. This ensures that the concentration of the highly reactive nitronium ion is kept low at any given moment, allowing for better heat dissipation and minimizing the risk of a runaway reaction.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves two primary purposes. Firstly, it effectively stops the reaction by rapidly diluting the acid and lowering the temperature. Secondly, this compound is sparingly soluble in cold water, leading to its precipitation and facilitating its isolation from the acidic aqueous solution.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through the characterization of the final product. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons and the two methyl groups, with integration values corresponding to the number of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: The spectrum should display characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

-

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Consistent data across these analytical methods provides a high degree of confidence in the successful synthesis of the target molecule.

References

- Wikipedia. (2023, December 1). 3-Nitrobenzoic acid.

- Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid.

- Lai, J., et al. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.

- Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka.

- Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.

- Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

- PubChem. (n.d.). This compound.

- Sciencemadness Discussion Board. (2020, December 23). Nitrotoluene oxidation.

- Google Patents. (n.d.). US4007223A - Method of preparing p-nitrobenzoic acid.

- FAQ. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid?

- ResearchGate. (2025, August 6). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst.

Sources

starting materials for 3,5-Dimethyl-4-nitrobenzoic acid

An In-depth Technical Guide to the Starting Materials for 3,5-Dimethyl-4-nitrobenzoic Acid

Introduction

This compound (CAS No: 3095-38-3) is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular structure, featuring a carboxylic acid, two methyl groups, and a nitro group, offers multiple points for further chemical modification. The strategic placement of these functional groups is dictated by the choice of starting materials and the synthetic route employed. This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, focusing on the rationale behind the selection of starting materials and the critical parameters of the associated chemical transformations.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via two principal pathways, each starting from a different commercially available precursor. The choice between these routes depends on factors such as starting material cost, scalability, and safety considerations.

-

Direct Nitration: This is the most straightforward approach, involving the electrophilic nitration of 3,5-dimethylbenzoic acid.

-

Benzylic Oxidation: This strategy involves the oxidation of a methyl group on a pre-nitrated aromatic ring, such as nitromesitylene.

The following diagram illustrates these divergent pathways.

Caption: Primary synthetic routes to this compound.

Strategy 1: Electrophilic Nitration of 3,5-Dimethylbenzoic Acid

This approach is often preferred for its directness, utilizing 3,5-dimethylbenzoic acid as the immediate precursor.[2]

Principle and Rationale

The core of this strategy is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The existing substituents on the benzene ring direct the position of the incoming nitro group. The two methyl groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The position para to the carboxylic acid group (C4) is sterically accessible and is activated by both methyl groups, making it the primary site of nitration.

Causality of Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is essential for the reaction to proceed.

-

Low Temperature Control (0–5 °C): Nitration is a highly exothermic process. Maintaining a low temperature is critical for two reasons:

Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid

The following protocol is based on established procedures for aromatic nitration.[3]

Workflow Diagram:

Sources

Physicochemical Properties of 3,5-Dimethyl-4-nitrobenzoic Acid

An In-Depth Technical Guide to the Solubility of 3,5-Dimethyl-4-nitrobenzoic Acid

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is fundamental to process design, formulation development, and ensuring bioavailability. This guide provides a detailed exploration of the solubility of this compound, a key intermediate in the synthesis of various organic compounds. We will delve into its solubility in various solvents, the thermodynamic principles governing this behavior, and the experimental methodologies for its determination.

Before examining its solubility, it is crucial to understand the intrinsic properties of this compound that influence its dissolution.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | N/A |

| Molar Mass | 195.17 g/mol | N/A |

| Melting Point | 461.15 K - 463.15 K | |

| pKa | 3.8 (Estimated) | N/A |

The presence of both a carboxylic acid group and a nitro group, along with the dimethyl-substituted aromatic ring, creates a molecule with moderate polarity, influencing its interaction with various solvents.

Experimental Determination of Solubility

The gravimetric method is a reliable and commonly employed technique for determining the solubility of solid compounds in liquids. This method relies on measuring the mass of the solute that dissolves in a known mass of solvent to reach saturation at a specific temperature.

Experimental Protocol: Gravimetric Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.

-

Equilibration: The mixture is continuously agitated in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient time (typically several hours) to ensure saturation is reached.

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter the solubility. The solvent is then evaporated, and the mass of the dissolved solid is determined gravimetrically.

Experimental Workflow Diagram

Caption: Relationship between experimental data and thermodynamic models.

Conclusion

The solubility of this compound is a critical parameter for its application in chemical synthesis and pharmaceutical development. This guide has provided a comprehensive overview of its solubility in various solvents, the experimental methods for its determination, and the thermodynamic models used for its correlation and prediction. The data presented herein serves as a valuable resource for scientists and engineers working with this compound, enabling more efficient process development and optimization.

References

- Li, J., et al. (2022). Solubility Determination and Thermodynamic Modeling of this compound in Several Neat Solvents and Two Binary Solvent Mixtures.

spectroscopic data of 3,5-Dimethyl-4-nitrobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-4-nitrobenzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is an important chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular structure, characterized by a highly substituted benzene ring bearing both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its identity, purity, and for quality control in synthetic applications.

This technical guide provides a comprehensive analysis of the . As Senior Application Scientist, my objective is not merely to present data, but to offer a field-proven perspective on how this information is acquired, interpreted, and synthesized to build a self-validating structural confirmation. We will explore the causality behind the spectral features, grounding our analysis in the fundamental principles of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Compound Identification and Molecular Structure

A precise understanding of the molecular architecture is the foundation of all spectroscopic interpretation. This compound is a rigid aromatic structure where steric and electronic effects significantly influence the spectral output.

Table 1: Chemical Identity and Physical Properties of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Nitro-3,5-dimethylbenzoic acid, 4-nitromesitylenic acid | [2] |

| CAS Number | 3095-38-3 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [3] |

| Molecular Weight | 195.17 g/mol | [2][4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 221-223 °C |[5] |

Below is the annotated chemical structure, which will serve as our reference for all subsequent spectral assignments.

Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. Instead, we employ an orthogonal workflow where each analysis (IR, NMR, MS) provides complementary information. This creates a robust, self-validating system for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expertise & Causality: FTIR is the initial, rapid assessment for identifying key functional groups. The vibrational frequencies of bonds are sensitive to their environment. For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, the nitro N-O stretches, and aromatic C-H and C=C bonds. The presence of all these bands provides strong initial evidence for the proposed structure.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Setup: A Bruker Tensor 27 FT-IR or similar instrument equipped with a DuraSamplIR II ATR accessory is used.[2]

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Application: A small, spatula-tip amount of the crystalline sample is placed directly onto the ATR diamond crystal.

-

Pressure Application: A pressure clamp is applied to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition: The spectrum is acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and annotated.

Trustworthiness: This ATR protocol is solvent-free, non-destructive, and requires minimal sample preparation, ensuring the spectrum is representative of the bulk material with high reproducibility.

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Interpretation |

|---|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. Its position indicates conjugation with the aromatic ring, which slightly lowers the frequency from a typical aliphatic acid. |

| 1520-1560 & 1340-1380 | N=O asymmetric & symmetric stretch | Nitro Group (-NO₂) | Two distinct, strong bands confirming the presence of the nitro group. The asymmetric stretch appears at higher frequency.[2] |

| 3000-3100 | C-H stretch | Aromatic | Absorption from the C-H bonds on the benzene ring. |

| 1600, 1475 | C=C stretch | Aromatic Ring | Peaks characteristic of the benzene ring skeletal vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity Mapping

Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. The chemical shift of each nucleus is determined by its local electronic environment, while spin-spin coupling reveals neighboring protons. For this molecule, symmetry is a key factor. Due to the plane of symmetry bisecting the C1-C4 axis, the two methyl groups (at C3 and C5) are chemically equivalent, as are the two aromatic protons (at C2 and C6). This simplifies the spectrum significantly.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent ability to dissolve polar aromatic acids and to allow observation of the exchangeable carboxylic acid proton.

-

Instrument: Data is acquired on a 500 MHz spectrometer (e.g., Bruker MR-500).

-

¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to distinguish CH/CH₃ from quaternary carbons. Typically, 1024 scans are required for good signal-to-noise.

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

¹H NMR Spectral Interpretation

Due to the molecule's symmetry, we predict three distinct signals.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

|---|---|---|---|---|

| ~13.5 | Singlet (broad) | 1H | -COOH (H⁷) | The carboxylic acid proton is highly deshielded and appears far downfield. Its signal is often broad due to chemical exchange. This is consistent with data for similar aromatic acids in DMSO-d₆. |

| ~8.0 | Singlet | 2H | Ar-H (H² & H⁶) | These two equivalent aromatic protons are deshielded by the adjacent electron-withdrawing carboxylic acid group. They appear as a singlet because they have no adjacent proton neighbors to couple with. |

| ~2.4 | Singlet | 6H | -CH₃ (H⁸ & H⁹) | The two equivalent methyl groups are attached to the aromatic ring. Their chemical shift is in the typical range for benzylic methyl protons. They appear as a singlet as they are not coupled to any other protons. |

¹³C NMR Spectral Interpretation

Symmetry again dictates that we will see fewer signals than the total number of carbons. We expect 6 distinct signals for the 9 carbon atoms.

Table 4: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆) | Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Interpretation | | :--- | :--- | :--- | :--- | :--- | | ~167 | Quaternary | -C OOH (C⁷) | The carbonyl carbon of the carboxylic acid appears significantly downfield, as is characteristic. This is consistent with data for other benzoic acids. | | ~150 | Quaternary | C -NO₂ (C⁴) | The carbon directly attached to the highly electronegative nitro group is strongly deshielded. | | ~135 | Quaternary | C -CH₃ (C³ & C⁵) | The two equivalent methyl-bearing carbons. | | ~132 | CH | C -H (C² & C⁶) | The two equivalent aromatic methine carbons. | | ~128 | Quaternary | C -COOH (C¹) | The ipso-carbon attached to the carboxylic acid group. | | ~17 | CH₃ | -C H₃ (C⁸ & C⁹) | The two equivalent methyl carbons appear in the typical aliphatic region of the spectrum. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Electron Ionization (EI) Mass Spectrometry is a high-energy technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺˙) and structural clues from the fragmentation pattern. The pattern is a reproducible "fingerprint" resulting from the cleavage of the weakest bonds in the molecular ion.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like ethyl acetate.

-

Injection: 1 µL of the solution is injected into the GC, which separates the analyte from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, generating a mass spectrum.

Trustworthiness: GC-MS provides confidence in the molecular weight and offers an orthogonal confirmation of purity. The fragmentation data must be consistent with the structure derived from NMR and IR.

Table 5: Key Mass Spectrometry Data (GC-MS)

| m/z Value | Proposed Ion | Formula | Interpretation | Source |

|---|---|---|---|---|

| 195 | [M]⁺˙ | [C₉H₉NO₄]⁺˙ | Molecular Ion Peak. Confirms the molecular weight of the compound is 195.17 g/mol . | [2] |

| 178 | [M - OH]⁺ | [C₉H₈NO₃]⁺ | Loss of a hydroxyl radical (-•OH) from the carboxylic acid group. A common fragmentation pathway for benzoic acids. | Predicted |

| 133 | [M - OH - NO₂]⁺ | [C₉H₈O]⁺ | Subsequent loss of a nitro radical (-•NO₂) from the m/z 178 fragment. This significant fragment helps confirm the presence and location of both substituents. |[2] |

Conclusion

The spectroscopic characterization of this compound provides a clear and internally consistent confirmation of its structure. IR spectroscopy validates the presence of the essential carboxylic acid and nitro functional groups. NMR spectroscopy authoritatively maps the C-H framework, with the simplicity of the spectrum providing definitive proof of the molecule's symmetry. Finally, mass spectrometry confirms the correct molecular weight and shows a logical fragmentation pattern consistent with the proposed structure. This integrated, multi-technique approach ensures the highest level of trustworthiness and scientific integrity, which is indispensable for researchers, scientists, and drug development professionals who rely on the unequivocal identity and purity of their chemical materials.

References

- Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249413, this compound. PubChem.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 3095-38-3.

- Stenutz, R. (n.d.). This compound. Stenutz.

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | C9H9NO4 | CID 249413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 3095-38-3 [matrix-fine-chemicals.com]

- 4. This compound | 3095-38-3 | FD71039 [biosynth.com]

- 5. rsc.org [rsc.org]

3,5-Dimethyl-4-nitrobenzoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 3,5-Dimethyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 3095-38-3) is a substituted nitroaromatic carboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its molecular structure, featuring a carboxylic acid group and a nitro group, dictates its reactivity and also necessitates a thorough understanding of its safety profile for handling in a laboratory and process development setting. This guide provides a comprehensive overview of the critical safety protocols, physicochemical properties, and emergency procedures required for the safe and effective use of this compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Physicochemical and Structural Properties

A foundational understanding of a chemical's properties is paramount to predicting its behavior and handling it safely. This compound is a solid at room temperature, with key properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 3095-38-3 | [3] |

| Molecular Formula | C₉H₉NO₄ | [1][3] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Appearance | Light yellow crystalline solid | [4] |

| Melting Point | 221-223 °C | [1] |

| Boiling Point | 356.5 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water | [1][2] |

| pKa | 3.56 ± 0.10 (Predicted) | [1] |

The presence of two methyl groups ortho to the nitro group creates significant steric hindrance. This forces the nitro group to rotate out of the plane of the benzene ring, which can impact its electronic effects and reactivity compared to other nitrophenol isomers.[5]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that demand rigorous safety measures.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Data aggregated from GHS information provided to the ECHA C&L Inventory.[3]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[6] The toxicological profile is characteristic of many nitroaromatic compounds, which can be irritants and are treated as harmful upon acute exposure. While specific carcinogenicity and mutagenicity data for this exact compound are limited, related nitro compounds are a subject of toxicological interest.[4][7] Therefore, minimizing exposure through robust engineering controls and personal protective equipment is a critical, non-negotiable aspect of its handling.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls

-